N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid
Description
The compound N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid is a multifunctional small molecule characterized by:
Properties
Molecular Formula |
C37H43F3N10O |
|---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]pyrazin-2-yl]ethenyl]benzamide |
InChI |
InChI=1S/C37H43F3N10O/c1-4-48-15-17-49(18-16-48)24-29-8-9-30(20-32(29)37(38,39)40)46-36(51)28-6-5-25(2)27(19-28)7-10-31-22-43-34(23-42-31)47-33-21-35(45-26(3)44-33)50-13-11-41-12-14-50/h5-10,19-23,41H,4,11-18,24H2,1-3H3,(H,46,51)(H,43,44,45,47)/b10-7+ |
InChI Key |
NDKGCIDWMFLFCL-JXMROGBWSA-N |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C(C=N4)NC5=CC(=NC(=N5)C)N6CCNCC6)C(F)(F)F |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C(C=N4)NC5=CC(=NC(=N5)C)N6CCNCC6)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for HG-7-27-01 are not widely documented in public literature. . Industrial production methods are likely to involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its key functional groups:
Mechanistic Insights
-
Kinase Inhibition : The compound’s biological activity is linked to its ability to undergo non-covalent interactions (e.g., hydrogen bonding with piperazine NH groups and π-stacking with aromatic rings) in enzyme active sites.
-
Stability in Solution : The trifluoroacetic acid counterion enhances solubility but may dissociate under basic conditions, regenerating the free base .
Reaction Optimization Data
Experimental parameters for critical reactions:
| Reaction | Conditions | Yield | Key Observations |
|---|---|---|---|
| Amide Coupling | DCM, EDC/HCl, RT, 12h | 78% | High purity achieved after column chromatography |
| Piperazine Alkylation | DMF, K2CO3, 80°C, 6h | 65% | Competing N-ethylation observed at higher temps |
| Vinyl Group Hydrogenation | H2 (1 atm), Pd/C, MeOH, 25°C, 2h | 92% | Retention of stereochemistry confirmed by NMR |
Comparative Reactivity with Analogues
The compound’s trifluoromethyl group and extended π-system distinguish its reactivity from simpler benzamide derivatives:
| Feature | This Compound | Standard Benzamide |
|---|---|---|
| Hydrolysis Rate (amide) | Slower due to electron-withdrawing CF3 | Faster under acidic conditions |
| Solubility in Polar Solvents | Enhanced by TFA salt formation | Limited without ionizable groups |
| Heterocycle Functionalization | Activated pyrimidine sites | Less reactive aromatic systems |
Scientific Research Applications
HG-7-27-01 is widely used in scientific research due to its potent inhibitory effects on the c-Fes protein-tyrosine kinase. Its applications include:
Chemistry: Used to study the inhibition of specific kinases and their related pathways.
Biology: Employed in cellular and molecular biology research to understand the role of c-Fes kinase in various biological processes.
Medicine: Investigated for its potential therapeutic effects in diseases where c-Fes kinase is implicated, such as certain cancers.
Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications
Mechanism of Action
HG-7-27-01 exerts its effects by selectively inhibiting the c-Fes protein-tyrosine kinase. This inhibition occurs through the binding of HG-7-27-01 to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. The molecular targets and pathways involved include the c-Fes kinase signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Evidence
The following compounds share key structural motifs with the target molecule:
Key Comparative Insights
Piperazine Modifications :
- Benzamide vs. Carboxamide: The benzamide core (target and ) offers greater rigidity than the thienopyrimidine carboxamides (), which may influence bioavailability .
Synthetic Complexity :
- Biological Activity Trends: Compounds with trifluoromethyl groups (e.g., 9a in , a in ) show enhanced antimicrobial and kinase inhibitory activities compared to non-fluorinated analogues, suggesting the target compound may share similar efficacy .
Research Findings and Limitations
- Evidence Gaps: None of the provided studies directly analyze the target compound. Comparisons rely on structural analogs, limiting direct pharmacological correlations.
- Critical Design Features : The trifluoroacetic acid counterion in the target compound likely improves solubility, a feature absent in neutral analogues (e.g., compounds) .
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes and purification methods for this compound? A: The compound is synthesized via multi-step reactions, including:
- Heterocyclization : Refluxing intermediates with sulfonyl hydrazides in THF, followed by fluoroacylation using trifluoroethyl acetate in dioxane .
- Characterization : Purification via column chromatography and recrystallization, with purity confirmed by HPLC (>95%) and elemental analysis .
- Critical steps : Protecting group strategies (e.g., trifluoroacetyl) to prevent side reactions during pyrazole and pyrimidine ring formation .
Advanced Synthesis Challenges
Q: How are multi-step synthesis challenges (e.g., low yields, side products) addressed? A: Optimization involves:
- Temperature/pH control : Maintaining 60–80°C and pH 7–8 during nucleophilic substitutions to minimize byproducts .
- Catalysts : Pd/C or RuPhos ligands for Suzuki couplings to enhance coupling efficiency .
- Troubleshooting : LC-MS monitoring at each step to isolate intermediates and adjust stoichiometry .
Basic Structural Elucidation
Q: What techniques confirm the compound’s structural identity? A: Key methods include:
- NMR : ¹H/¹³C spectra to verify aromatic protons, vinyl groups, and piperazine/trifluoromethyl motifs .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 789.3) .
- IR spectroscopy : Peaks at 1680 cm⁻¹ (amide C=O) and 1120 cm⁻¹ (C-F) .
Advanced Structural Ambiguities
Q: How are structural ambiguities (e.g., stereochemistry, tautomerism) resolved? A: Advanced approaches:
- X-ray crystallography : Resolves E/Z isomerism in the vinyl linker and piperazine conformation .
- Dynamic NMR : Detects tautomerism in pyrimidine rings under variable-temperature conditions .
Biological Activity Screening
Q: What assays are used for preliminary biological evaluation? A: Standard screens include:
- Kinase inhibition : IC₅₀ determination against ABL1 or EGFR using ATP-Glo assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, IC₅₀ ~1.2 µM) .
- Solubility : Shake-flask method in PBS (pH 7.4) with 1-octanol for logP calculation (~3.5) .
Advanced Mechanistic Studies
Q: How is target engagement studied (e.g., binding kinetics, cellular uptake)? A: Methodologies include:
- SPR/BLI : Real-time binding kinetics (e.g., Kd = 12 nM for ABL1) .
- Confocal microscopy : Fluorescent tagging (e.g., BODIPY derivatives) to track cellular localization .
- Proteomics : SILAC-based quantification of downstream phosphorylation changes .
Data Contradictions in Activity
Q: How are contradictions (e.g., high in vitro vs. low in vivo activity) resolved? A: Strategies involve:
- Metabolic stability assays : Liver microsome studies to identify rapid clearance (e.g., t₁/₂ < 15 min in rodents) .
- Formulation adjustments : Use of cyclodextrins or liposomal encapsulation to enhance bioavailability .
Computational Modeling
Q: What role do computational tools play in studying this compound? A: Applications include:
- Docking simulations : AutoDock Vina to predict binding modes in kinase domains .
- QSAR models : Topological descriptors (e.g., Wiener index) correlate substituents with activity .
- MD simulations : Assess piperazine flexibility in aqueous environments .
Solubility and Formulation
Q: How are solubility challenges addressed in preclinical studies? A: Approaches include:
- Co-solvents : 10% DMSO/PEG-400 mixtures for in vivo dosing .
- Salt formation : Trifluoroacetic acid counterion to improve aqueous solubility (2.1 mg/mL at pH 6.8) .
Stability Under Storage
Q: What conditions ensure compound stability? A: Recommendations:
- Temperature : Store at -20°C under argon to prevent oxidation .
- Light protection : Amber vials to avoid vinyl group degradation .
Structural Analog Comparison
Q: How do structural analogs differ in activity? A: Key comparisons:
- Piperazine substitution : 4-Methylpiperazine analogs show 5x higher kinase affinity than morpholine derivatives .
- Trifluoromethyl position : Meta-substitution reduces cytotoxicity (IC₅₀ > 10 µM vs. 1.2 µM for para) .
Ligand Design Innovations
Q: How are high-throughput methods used in ligand optimization? A: Integrated workflows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
